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Compound of Interest

Compound Name: Methyl 5-methoxypent-4-enoate

Cat. No.: B129536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 5-
methoxypent-4-enoate, a valuable intermediate in organic synthesis. Due to the limited

availability of comprehensive experimental data in public databases, this document combines

reported data with predicted spectroscopic values to offer a thorough characterization.

Core Spectroscopic Data
The spectroscopic data for Methyl 5-methoxypent-4-enoate (CAS No. 143538-29-8), with the

molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol , is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

A publicly available ¹H NMR spectrum for Methyl 5-methoxypent-4-enoate presents some

inconsistencies, suggesting the presence of an ethyl ester group instead of the expected

methyl ester.[1] The reported data is presented below, followed by a predicted spectrum for the

correct structure.

Table 1: Reported ¹H NMR Data (400 MHz, CDCl₃)[1]
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Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment
(Reported)

6.98 dt, J = 15.8, 6.4 Hz 1H CH₂CH=CH

5.82 dt, J = 15.8, 6.4 Hz 1H CH₂CH=CH

4.15 q 2H OCH₂CH₃

3.39 s 3H OCH₃

1.28 t 3H OCH₂CH₃

Note on Reported Data: The presence of a quartet at 4.15 ppm and a triplet at 1.28 ppm is

characteristic of an ethyl group, which contradicts the compound's name.

Table 2: Predicted ¹H NMR Data for Methyl 5-methoxypent-4-enoate

Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment
(Predicted)

~6.3 - 6.8 d 1H =CH-OCH₃

~4.8 - 5.2 dt 1H -CH=CH-

~3.67 s 3H -COOCH₃

~3.55 s 3H =CH-OCH₃

~2.4 - 2.6 m 2H -CH₂-CH=

~2.3 - 2.5 t 2H -C(=O)-CH₂-

¹³C NMR Data

No experimental ¹³C NMR data was found in the public domain. The predicted chemical shifts

are presented below.

Table 3: Predicted ¹³C NMR Data
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Chemical Shift (δ) ppm Assignment (Predicted)

~173 C=O

~145 =CH-OCH₃

~100 -CH=CH-

~56 =CH-OCH₃

~51 -COOCH₃

~33 -C(=O)-CH₂-

~29 -CH₂-CH=

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data indicates a molecular ion peak

consistent with the expected molecular weight.

Table 4: Mass Spectrometry Data

Technique Parameter Value

GC-MS Retention Time 12.3 min[1]

m/z 144 [M]⁺[1]

Infrared (IR) Spectroscopy
Specific experimental IR data for Methyl 5-methoxypent-4-enoate is not readily available.

Predicted characteristic absorption bands are listed below.

Table 5: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group

~2950 C-H stretch (sp³)

~2850 C-H stretch (sp³)

~1740 C=O stretch (ester)

~1650 C=C stretch (alkene)

~1240 C-O stretch (ester)

~1100 C-O stretch (ether)

Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data are not available. However,

a general methodology for each technique is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Methyl 5-methoxypent-4-enoate would be dissolved in a

deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a spectrometer, for

instance, a 400 MHz instrument. For ¹H NMR, standard parameters would be used, and for

¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Injection: A dilute solution of the compound in a volatile solvent would be injected

into the GC.

Chromatographic Separation: The sample would be vaporized and carried by an inert gas

through a capillary column to separate it from any impurities.
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Mass Analysis: The separated compound would then be ionized, typically by electron impact

(EI), and the resulting fragments analyzed by a mass spectrometer to determine their mass-

to-charge ratio (m/z).

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum could be obtained from a neat thin film of the liquid

sample between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

Data Acquisition: The sample would be analyzed using a Fourier-Transform Infrared (FTIR)

spectrometer. The resulting spectrum would show the absorption of infrared radiation at

specific wavenumbers corresponding to the vibrational frequencies of the functional groups

present in the molecule.

Synthesis Workflow
Methyl 5-methoxypent-4-enoate can be synthesized via the esterification of 5-methoxy-4-

pentenoic acid.

5-methoxy-4-pentenoic acid

Esterification
(Reflux, 6-8 hours)Methanol

Sulfuric Acid (catalyst)

Methyl 5-methoxypent-4-enoate

Click to download full resolution via product page

Caption: Synthesis of Methyl 5-methoxypent-4-enoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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